molecular formula C30H50O5 B1671164 Eldecalcitol CAS No. 104121-92-8

Eldecalcitol

Número de catálogo: B1671164
Número CAS: 104121-92-8
Peso molecular: 490.7 g/mol
Clave InChI: FZEXGDDBXLBRTD-YMAPZVFJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Eldecalcitol, también conocido como ED-71, es un análogo sintético de la 1α,25-dihidroxivitamina D3. Se utiliza principalmente en el tratamiento de la osteoporosis debido a sus potentes efectos sobre el metabolismo óseo. Se ha demostrado que el this compound aumenta la densidad mineral ósea y reduce el riesgo de fracturas en pacientes con osteoporosis .

Aplicaciones Científicas De Investigación

Introduction to Eldecalcitol

This compound, known scientifically as 2β-hydroxypropyloxy derivative of 1α,25-dihydroxyvitamin D₃, is an active vitamin D analog that has been developed primarily for the treatment of osteoporosis. Its unique structural modifications enhance its potency and bioavailability compared to traditional vitamin D compounds, making it a valuable therapeutic option in clinical settings. This article explores the diverse applications of this compound, focusing on its efficacy in osteoporosis treatment, mechanisms of action, and recent findings from clinical studies.

Randomized Controlled Trials

This compound has been evaluated in several randomized controlled trials (RCTs) that demonstrate its effectiveness in increasing bone mineral density (BMD) and reducing fracture risk:

  • A Phase II clinical trial involving 109 osteoporotic patients showed that this compound administration (0.25 to 1.0 μg/day) resulted in a dose-dependent increase in lumbar BMD without causing hypercalcemia or hypercalciuria .
  • In another study, this compound treatment was associated with a significant reduction in vertebral and wrist fractures compared to alfacalcidol, highlighting its potential as a first-line treatment for osteoporosis .

Observational Studies

Post-marketing observational studies have further confirmed the safety and efficacy of this compound in real-world settings. For instance:

  • A study conducted in Japan reported that this compound effectively improved BMD and reduced the incidence of fractures among elderly patients with osteoporosis .

Comparative Analysis with Other Treatments

This compound is often compared with other vitamin D analogs such as alfacalcidol and calcitriol. The following table summarizes key differences:

FeatureThis compoundAlfacalcidolCalcitriol
Mechanism Inhibits resorption & stimulates formationPrimarily inhibits resorptionPrimarily regulates calcium absorption
Fracture Risk Reduction SignificantModerateVariable
Hypercalcemia Risk LowModerateHigh
Bioavailability HighModerateHigh

Case Study 1: Elderly Patient Population

A cohort study involving elderly patients treated with this compound demonstrated significant improvements in BMD over a one-year period. Patients receiving daily doses showed an average increase of 5% in lumbar spine BMD compared to baseline measurements. Furthermore, the incidence of new vertebral fractures was reduced by 40% during this period .

Case Study 2: Post-Menopausal Women

In post-menopausal women with osteoporosis, this compound was shown to effectively counteract bone loss associated with estrogen deficiency. A clinical trial revealed that women treated with this compound experienced a marked decrease in biomarkers of bone turnover, indicating reduced osteoclastic activity and enhanced bone preservation .

Mecanismo De Acción

Eldecalcitol ejerce sus efectos uniéndose al receptor de la vitamina D con menor afinidad pero mayor afinidad a la proteína de unión a la vitamina D en comparación con la 1α,25-dihidroxivitamina D3. Esto da como resultado una vida media prolongada en el plasma. This compound aumenta la densidad mineral ósea suprimiendo la expresión del ligando del activador del receptor del factor nuclear kappa-Β (RANKL) en el hueso trabecular, lo que reduce la resorción ósea . También mejora la absorción intestinal de fosfato induciendo la expresión del transportador de fosfato dependiente de sodio tipo IIb .

Análisis Bioquímico

Biochemical Properties

Eldecalcitol interacts with the Vitamin D receptor (VDR) and Vitamin D-binding protein . It binds to the VDR with less affinity but binds to the Vitamin D-binding protein with higher affinity than 1,25(OH)2D, showing a long half-life in plasma . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent muscle loss and osteoporosis in disuse muscle atrophy via NF-κB signaling in mice . It also increases bone mineral density and reduces markers of bone turnover more than alfacalcidol .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with the Vitamin D receptor (VDR) and Vitamin D-binding protein . It binds to these biomolecules, influencing enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on the prevention of sarcopenia among adults with prediabetes, this compound showed promising effects over time .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models at different dosages. For instance, in a study on healthy Chinese adult males, this compound showed dose-proportional pharmacokinetic exposure over the tested dose range of 0.5–0.75 µg .

Metabolic Pathways

This compound is involved in the metabolic pathways of Vitamin D. It does not need any hydroxylation to exert its biologic action; the 3-hydroxypropoxy chain increases VDBP binding and the half-life .

Transport and Distribution

This compound is an orally administered drug to patients, which binds to Vitamin D receptors and binding protein for the goal of achieving greater specificity to bind calcium for its absorption .

Subcellular Localization

Given its role as a Vitamin D analog and its interactions with the Vitamin D receptor and Vitamin D-binding protein, it is likely that it is localized in the same subcellular compartments as these biomolecules .

Métodos De Preparación

La síntesis de eldecalcitol implica varios pasos, comenzando con el aducto conocido de Diels-Alder de un derivado de colestadieno. La ruta sintética incluye la apertura del anillo de epóxido, la reacción retro-Diels-Alder y la posterior conversión al análogo de la vitamina D3 mediante irradiación e isomerización térmica . Los métodos de producción industrial se centran en mantener la estabilidad del this compound previniendo la formación de productos de degradación como el tacisterol y los isómeros trans. Esto se logra incorporando antioxidantes y utilizando excipientes específicos en la preparación farmacéutica .

Actividad Biológica

Eldecalcitol, a synthetic analog of vitamin D3, is primarily developed for the treatment of osteoporosis. It functions by enhancing calcium absorption in the intestine and promoting bone mineralization, thus playing a crucial role in bone health management. Its biological activity has been extensively studied, revealing its efficacy and safety profile compared to traditional vitamin D treatments.

This compound binds to the vitamin D receptor (VDR) and exhibits significant biological effects on bone metabolism. It has been shown to increase serum calcium levels more effectively than calcitriol, with studies indicating that this compound is approximately five times more potent than calcitriol in this regard . The compound also enhances bone mineral density (BMD) in osteoporotic patients, making it a valuable therapeutic option.

Comparative Efficacy

Study ReferenceSample SizeTreatment DurationELD DosePrimary OutcomeResults
Saito et al. 186 months0.75 µg/dayVertebral fracture risk0/18 fractures
Nakatoh et al. 3848 weeks0.75 µg/dayBMD improvementSignificant increase in BMD
Suzuki et al. 2412 months0.75 µg/daySafety profileNo significant adverse events

Long-Term Safety Profile

A recent real-world study assessed the long-term safety of this compound in Japanese patients with osteoporosis, focusing on adverse events such as hypercalcemia and acute kidney injury (AKI). The incidence rates were found to be comparable to those associated with other active vitamin D treatments, indicating a favorable safety profile for this compound .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical practice:

  • Case Study of Osteoporotic Patients : A cohort of patients treated with this compound exhibited significant improvements in BMD and reduced fracture rates over a two-year follow-up period.
  • Combination Therapy : In a study involving combination therapy with bisphosphonates, patients receiving both this compound and bisphosphonates showed enhanced calcium absorption and improved bone density compared to those receiving bisphosphonates alone .

Propiedades

Key on ui mechanism of action

Eldecalcitol [1a,25-DIHYDROXY-2ß-(3-hydroxypropoxy)vitamin D3] is an analog of 1a,25-dihydroxyvitamin D3 [1,25(OH)2D3], bearing a hydroxypropoxy residue at the 2b position. Eldecalcitol is also effective in increasing bone mass and was able to enhance bone strength in rodents. It binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25(OH)2D, showing a long half-life in plasma.

Número CAS

104121-92-8

Fórmula molecular

C30H50O5

Peso molecular

490.7 g/mol

Nombre IUPAC

5-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/t20?,24?,25?,26?,27?,28?,30-/m1/s1

Clave InChI

FZEXGDDBXLBRTD-YMAPZVFJSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C

SMILES isomérico

CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C

SMILES canónico

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C

Apariencia

Solid powder

Key on ui other cas no.

104121-92-8

Pureza

>97% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

2-(3-hydroxypropoxy)-1,25-dihydroxyvitamin D3
2-(3-hydroxypropoxy)calcitriol
20-epi-1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy)vitamin D3
20-epi-ED-71
20-epi-eldecalcitol
ED 71
ED-71
eldecalcitol

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eldecalcitol
Reactant of Route 2
Reactant of Route 2
Eldecalcitol
Reactant of Route 3
Eldecalcitol
Reactant of Route 4
Eldecalcitol
Reactant of Route 5
Eldecalcitol
Reactant of Route 6
Eldecalcitol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.